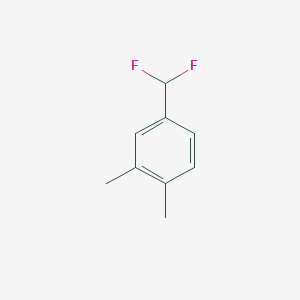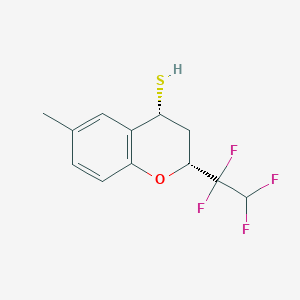
cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-thiol: is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a chromane ring substituted with a methyl group and a tetrafluoroethyl group, along with a thiol group at the fourth position. The presence of fluorine atoms and the thiol group contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-thiol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the chromane ring or the substituents.
Substitution: The fluorine atoms and the thiol group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the thiol group may yield disulfides, while substitution reactions can introduce new functional groups to the chromane ring or the substituents.
Scientific Research Applications
cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-thiol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antioxidant or anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals, materials, and coatings due to its unique properties.
Mechanism of Action
The mechanism of action of cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-thiol involves its interaction with molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially modulating their activity. The fluorine atoms may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
- cis-1,2,3,6-tetrahydro-4-methylphthalic anhydride
- cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-ol
Uniqueness
cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-thiol is unique due to the presence of both a thiol group and multiple fluorine atoms. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds that may lack these features.
Properties
Molecular Formula |
C12H12F4OS |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
(2R,4R)-6-methyl-2-(1,1,2,2-tetrafluoroethyl)-3,4-dihydro-2H-chromene-4-thiol |
InChI |
InChI=1S/C12H12F4OS/c1-6-2-3-8-7(4-6)9(18)5-10(17-8)12(15,16)11(13)14/h2-4,9-11,18H,5H2,1H3/t9-,10-/m1/s1 |
InChI Key |
JZSBSXHNJSCCPC-NXEZZACHSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)O[C@H](C[C@H]2S)C(C(F)F)(F)F |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CC2S)C(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Amino-5-(methylthio)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13717590.png)
![3-[4-(2-Aminoethyl)-1-piperazinyl]phenol](/img/structure/B13717591.png)
![2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13717599.png)
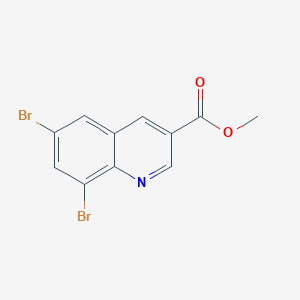
![N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide;hydrate;hydrochloride](/img/structure/B13717607.png)
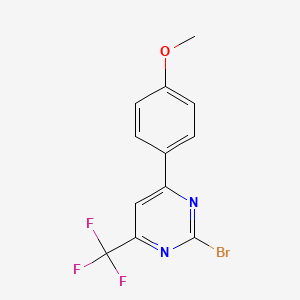
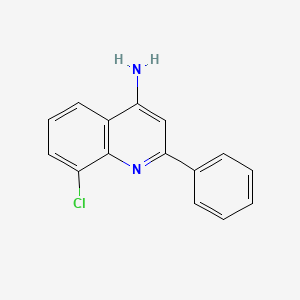
![Methyl 4-((cyclobutylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13717627.png)
![2-(4-Chloro-3-ethynylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13717634.png)
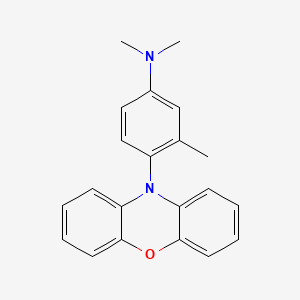
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-[(3-propan-2-yl-1H-indol-2-yl)sulfonyl]phenoxy]propan-1-amine;propanedioic acid](/img/structure/B13717656.png)
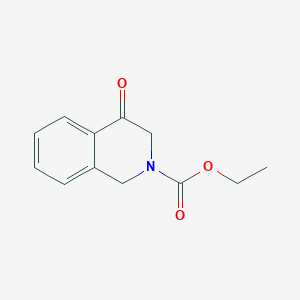
![N-Isopropyl-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13717665.png)
